
(2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as MPM, is a chemical compound that belongs to the class of pyridine derivatives. MPM has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it has been suggested that (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone may inhibit the activity of PKC by binding to its regulatory domain. This, in turn, may lead to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
(2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In addition, (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have antibacterial activity against a number of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its relatively low toxicity. This makes it a good candidate for further studies on its potential applications in the field of medicinal chemistry. However, one of the limitations of using (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One possible direction is to further investigate its potential as an inhibitor of PKC. Another direction is to explore its potential as an anticancer agent. Additionally, further studies could be conducted to investigate the potential use of (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone as an antiviral and antibacterial agent. Finally, the development of new synthesis methods for (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone could also be an area of future research.
Méthodes De Synthèse
The synthesis of (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be achieved by reacting 2-methoxypyridine-3-carbaldehyde with pyrrolidine and then reducing the resulting compound with sodium borohydride. The chemical structure of (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is shown below:
Applications De Recherche Scientifique
(2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. (2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use as an inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZCKKWATRQXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




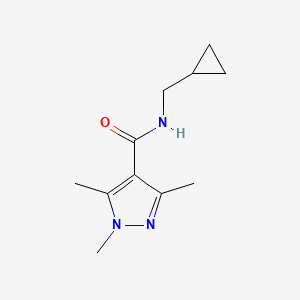
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
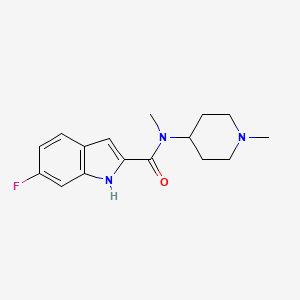

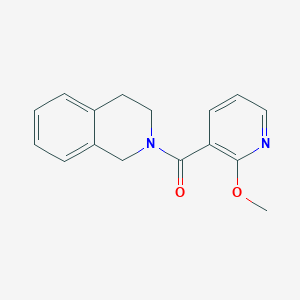
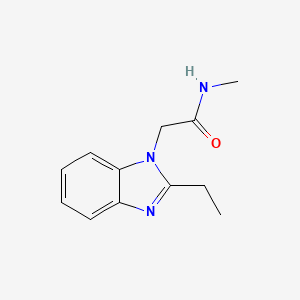
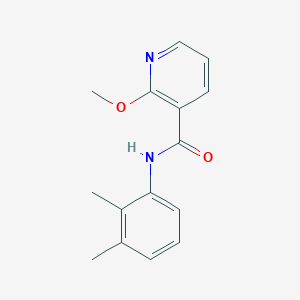

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)

